(S,E)-N-TCO-L-lysine
Description
Foundational Principles of Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can be performed in a biological environment without interfering with the native cellular processes. These reactions are characterized by high selectivity, rapid kinetics, and the use of reactants that are non-toxic and stable under physiological conditions. The concept has revolutionized the study of biomolecules in their native settings, allowing for real-time imaging and manipulation.
The concept of "click chemistry," introduced in the early 2000s, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org A significant advancement in this area was the development of catalyst-free click reactions, which circumvent the cytotoxicity associated with metal catalysts like copper. One of the earliest and most prominent examples is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a catalyst. researchgate.net However, the reaction rates of early SPAAC reactions were sometimes slower than desired for certain biological applications. acs.org This led to the exploration of even faster catalyst-free reactions.
The inverse electron-demand Diels-Alder (iEDDA) reaction has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics. nih.gov This reaction typically involves an electron-rich dienophile and an electron-poor diene. nih.gov In the context of bioorthogonal chemistry, the most common pairing is a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), with an electron-deficient tetrazine. iris-biotech.de The reaction between TCO and tetrazine is incredibly rapid, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. broadpharm.com This strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) is highly specific and proceeds efficiently at low concentrations, making it ideal for in vivo applications. iris-biotech.denih.gov The reaction is also irreversible due to the release of nitrogen gas as a byproduct. broadpharm.com
The following table provides a comparison of the reaction kinetics of different catalyst-free click reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., DIFO) | ~10⁻³ - 1 M⁻¹s⁻¹ |
| Inverse Electron-Demand Diels-Alder Cycloaddition (iEDDA) | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ M⁻¹s⁻¹ |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne + Nitrone | Up to 60 M⁻¹s⁻¹ wikipedia.org |
Data compiled from multiple sources, and rates can vary based on specific reactants and conditions. wikipedia.orgacs.orgbroadpharm.com
Role of Unnatural Amino Acids (UAAs) in Contemporary Protein Engineering
The ability to incorporate unnatural amino acids (UAAs) into proteins has significantly expanded the toolkit of protein engineers. nih.gov UAAs can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling a wide range of applications from studying protein function to developing new therapeutics.
The genetic code is expanded to include UAAs through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.gov This orthogonal pair functions independently of the host cell's endogenous translational machinery. nih.gov A unique codon, typically a nonsense or "stop" codon like the amber codon (UAG), is repurposed to encode the UAA. nih.gov When a gene containing this codon is transcribed and translated in a cell expressing the orthogonal aaRS/tRNA pair and supplied with the UAA, the UAA is incorporated at the specified site in the protein. nih.gov This technique allows for the site-specific introduction of UAAs with high fidelity. semanticscholar.org
(S,E)-N-TCO-L-lysine is a UAA that contains a highly reactive trans-cyclooctene (TCO) moiety. semanticscholar.org This amino acid can be genetically encoded into proteins using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. plos.org Once incorporated into a protein of interest, the TCO group serves as a chemical handle for subsequent modification via the iEDDA reaction. nih.gov The rapid kinetics of the TCO-tetrazine ligation allow for efficient labeling of the target protein with a tetrazine-functionalized probe, such as a fluorophore for imaging or a small molecule for functional studies. nih.gov This approach has been successfully used for labeling proteins in living cells. nih.gov
The following table highlights the key features of the this compound system for protein functionalization.
| Feature | Description |
| Unnatural Amino Acid | This compound |
| Reactive Moiety | trans-Cyclooctene (TCO) |
| Incorporation Method | Genetic code expansion via an orthogonal aaRS/tRNA pair (e.g., evolved PylRS) plos.org |
| Bioorthogonal Reaction | Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition |
| Reaction Partner | Tetrazine |
| Key Advantage | Exceptionally fast and specific catalyst-free reaction kinetics broadpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h1-2,12-13H,3-11,16H2,(H,17,20)(H,18,19)/b2-1+/t12-,13+/m1/s1 |
InChI Key |
FOGYUVXBYCZPFK-XXUGLENDSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for S,e N Tco L Lysine and Its Bioconjugates
Development of (S,E)-N-TCO-L-lysine Synthetic Routes
The synthesis of this compound first requires the efficient and stereoselective production of the trans-cyclooctene (B1233481) core, which is then coupled to the lysine (B10760008) amino acid.
The synthesis of trans-cyclooctenes (TCOs) is inherently challenging due to the high ring strain of the trans-isomer compared to its more stable cis-counterpart. nih.gov Early methods for TCO synthesis often produced mixtures of cis and trans isomers, leading to low yields of the desired reactive product. nih.gov A significant challenge lies in achieving high diastereoselectivity, especially when creating functionalized TCOs suitable for bioconjugation. nih.govchemrxiv.org
Key challenges include:
Low Yields: Photochemical isomerization of cis-cyclooctene, a common method to produce the trans isomer, has historically suffered from low conversion rates (maximum of 23%) and the formation of diastereomeric mixtures when using functionalized starting materials. nih.gov
Hydrophobicity: Many early TCO derivatives were highly hydrophobic, leading to issues with non-specific binding and poor solubility in aqueous biological systems. nih.govudel.edu
To address these issues, researchers have developed innovative methods such as photochemical flow synthesis. This technique uses a closed-loop flow reactor where a solution of the cis-isomer is continuously cycled over a solid support, such as silica impregnated with silver nitrate (AgNO₃). nih.gov The silver(I) ions selectively complex with the trans-isomer, perturbing the equilibrium and driving the reaction toward the desired product, enabling multi-gram scale synthesis. nih.gov More recently, a divergent and diastereoselective platform has been developed using trans-cyclooct-4-enone as a key intermediate. nih.govudel.edu This approach allows for stereocontrolled 1,2-additions of various nucleophiles, providing access to a new class of TCOs with improved reactivity and more favorable physicochemical properties. nih.govchemrxiv.org
| Synthetic Approach | Key Features | Advantages | Challenges |
| Hoffman Elimination | One of the earliest methods for TCO synthesis. | Proof-of-concept for TCO existence. | Produced a mixture with cis-cyclooctene; not stereoselective. |
| Photochemical Isomerization | Irradiation of cis-cyclooctene to induce isomerization. | Can be used for various functionalized cyclooctenes. | Low yields, formation of diastereomers, potential for photodegradation. nih.gov |
| Photochemical Flow Method | Continuous cycling of reaction mixture through AgNO₃ on silica. nih.gov | Allows for multi-gram scale synthesis, improved yields by shifting equilibrium. | Requires specialized flow reactor setup. |
| Stereocontrolled Nucleophilic Addition | 1,2-addition of nucleophiles to trans-cyclooct-4-enone. nih.gov | High diastereoselectivity, access to diverse and hydrophilic TCOs. nih.govudel.edu | Requires scalable synthesis of the keto-TCO starting material. |
Once a suitable functionalized TCO is synthesized, it must be covalently linked to the L-lysine amino acid. The most common strategy involves derivatizing the ε-amino group of the lysine side chain, leaving the α-amino group available for peptide bond formation during synthesis.
An optimized pathway typically involves:
Activation of the TCO moiety: A carboxylic acid or hydroxyl group on the TCO ring is activated to facilitate coupling. A common method is to convert a TCO-alcohol into a succinimidyl carbonate or to react a TCO-carboxylic acid with N-hydroxysuccinimide (NHS) to form a TCO-NHS ester. researchgate.net
Protection of Lysine: The α-amino group of L-lysine is temporarily protected, often with a tert-butoxycarbonyl (Boc) group, to ensure selective reaction at the ε-amino group. nih.gov
Coupling Reaction: The activated TCO derivative (e.g., TCO-OSu) is reacted with the Nα-Boc-L-lysine in solution, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). researchgate.net This forms a stable carbamate (B1207046) or amide linkage between the TCO and the lysine side chain.
Purification: The resulting Nα-Boc-(S,E)-Nε-TCO-L-lysine is then purified, typically using chromatography, to yield the final building block ready for use in peptide synthesis.
This derivatization creates a trifunctional molecule with a protected α-amino group, a carboxylic acid, and the bioorthogonal TCO handle on the side chain, making it a versatile reagent for incorporation into peptide chains. nih.gov
Strategies for Site-Specific Peptide Modification
Incorporating this compound into a peptide allows for the site-specific introduction of a bioorthogonal handle. This can be achieved either by modifying a fully synthesized peptide or by incorporating the modified amino acid during the synthesis itself.
In post-synthetic conjugation, the peptide is first synthesized using standard methods, and the TCO moiety is attached afterward in a separate step. mdpi.com This approach is particularly useful when the reactive group (in this case, TCO) is sensitive to the conditions used during the entire peptide synthesis, such as repeated exposure to acids or bases. researchgate.netresearchgate.net
The process generally involves:
Synthesizing a peptide with a uniquely reactive or selectively de-protectable amino acid at the desired modification site. Lysine is frequently used for this purpose.
Purifying the full-length peptide.
Reacting the purified peptide with an activated TCO derivative (e.g., TCO-NHS ester) in solution. The reaction is targeted to a specific functional group on the peptide, such as the free amine of a lysine side chain. researchgate.net
This method avoids exposing the sensitive TCO group to the harsh chemicals used in synthesis but may require an additional purification step after conjugation to remove excess reagents. researchgate.net
The most elegant method for site-specific modification is the direct incorporation of the this compound building block during Solid Phase Peptide Synthesis (SPPS). uochb.cz This requires a sophisticated "orthogonal" protecting group strategy. peptide.com In SPPS, protecting groups are used to block reactive functional groups on amino acid side chains to prevent unwanted side reactions. biosynth.com An orthogonal system employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de
In the widely used Fmoc/tBu strategy for SPPS:
The temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is removed at each cycle with a base (e.g., piperidine). iris-biotech.dechempep.com
Permanent side-chain protecting groups (e.g., tBu, Boc, Trt ) are stable to the base but are removed at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA). biosynth.comiris-biotech.de
For this compound to be used in Fmoc-SPPS, it is prepared as an Nα-Fmoc protected derivative. This allows it to be coupled like any other amino acid in the growing peptide chain. However, a major challenge arises from the instability of the TCO ring itself under the final, strongly acidic cleavage conditions. researchgate.netresearchgate.net
The strained trans-double bond of the TCO moiety is highly susceptible to isomerization to the more stable but significantly less reactive cis-isomer under strongly acidic conditions, such as the concentrated trifluoroacetic acid (TFA) used for final peptide cleavage and deprotection in standard Fmoc-SPPS. researchgate.netresearchgate.netresearchgate.net This acid sensitivity presents a major obstacle to its direct incorporation.
Several strategies have been developed to overcome this limitation:
Use of Mildly Acid-Labile Protecting Groups: One approach is to use alternative side-chain protecting groups for other amino acids in the peptide that are labile to very dilute acid (e.g., 1% TFA). iris-biotech.de Groups like Mtt (4-methyltrityl) or Mmt (4-methoxytrityl) can be selectively removed from a lysine or other residue while the peptide is still attached to the resin and the other acid-labile groups remain intact. iris-biotech.depeptide.com The TCO moiety can then be conjugated to this newly exposed functional group on-resin, followed by cleavage from the resin under milder conditions that preserve the TCO structure.
Azide-Based Protection Schemes: A novel approach utilizes azide (B81097) groups to mask amine functions on lysine residues. The TCO group can be selectively introduced onto a deprotected lysine. Subsequently, the azide groups can be converted back to amines using a Staudinger reduction, a reaction that proceeds under mild conditions and does not disturb the acid-sensitive TCO moiety. researchgate.netresearchgate.net
Optimized Cleavage Protocols: Researchers have developed optimized SPPS protocols that involve careful purification of the peptide before the final TCO coupling step to remove any residual TFA from previous deprotection steps. researchgate.net This minimizes the exposure of the TCO group to acid. Additionally, some newer TCO analogues have been developed with enhanced stability in acidic conditions, expanding their compatibility with SPPS. researchgate.net
| Strategy | Description | Advantage | Disadvantage |
| Post-Synthetic Conjugation | TCO is added to the peptide after synthesis and purification. | Avoids exposure of TCO to all SPPS reagents. | Requires additional reaction and purification steps. researchgate.net |
| On-Resin Selective Deprotection | Use of ultra-labile protecting groups (e.g., Mtt, Mmt) to unmask a single site for TCO coupling on the resin. iris-biotech.de | Allows for site-specific modification before final cleavage. | Requires specialized, often more expensive, amino acid derivatives. |
| Azide Masking | Using azides as protecting groups for amines, which are reduced after TCO introduction. researchgate.net | Reduction conditions are orthogonal and mild, preserving the TCO ring. | Involves additional synthetic steps (azide introduction and reduction). |
| Acid-Stable TCO Analogs | Development of new TCO structures with greater stability to acid. researchgate.net | Simplifies the SPPS process by allowing for more standard cleavage conditions. | May require synthesis of novel, non-commercially available building blocks. |
Orthogonal Protecting Group Chemistry in Solid Phase Peptide Synthesis (SPPS)
Azide-Masking and Staudinger Reduction Strategies
The synthesis of complex amino acid derivatives such as this compound often requires a strategic approach to protect reactive functional groups during chemical modifications. One such approach involves the use of an azide group as a "masked" or protected form of an amine. The azide group is chemically stable under a variety of reaction conditions, yet it can be selectively converted back to a primary amine under mild conditions, making it an effective protecting group in peptide synthesis. researchgate.net
The core of this strategy lies in the Staudinger reduction, a chemical reaction that reduces an azide to an amine. organic-chemistry.org The reaction typically involves two steps: first, the treatment of the organic azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate with the concomitant release of dinitrogen gas. organic-chemistry.org In the second step, this intermediate is hydrolyzed to yield the primary amine and a phosphine oxide byproduct. organic-chemistry.orgnih.gov
In the context of synthesizing this compound, a synthetic precursor of lysine would have its epsilon-amino group protected as an azide. This protection allows for the selective attachment of the bulky and reactive trans-cyclooctene (TCO) moiety to the lysine backbone without unintended reactions at the amine. Once the TCO group is successfully installed, the azide is "unmasked" using the Staudinger reduction. This final step selectively reduces the azide to the primary amine, yielding the final this compound product, ready for biological applications. This method of using an azide as a protecting group that can be tracelessly removed is a powerful tool for creating complex, functionalized amino acids. nih.gov
Genetic Encoding Approaches for Protein Incorporation
The site-specific incorporation of this compound, an unnatural amino acid (UAA), into proteins is achieved through the expansion of the genetic code. This bioengineering feat relies on the repurposing of a stop codon, typically the amber codon (UAG), to encode the UAA. frontiersin.org This process requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the expression system. frontiersin.org
Engineering Aminoacyl-tRNA Synthetase (aaRS) Variants
At the heart of genetic code expansion is the engineered aaRS, which must specifically recognize the UAA—in this case, this compound—and charge it onto an orthogonal tRNA, while ignoring all endogenous amino acids and tRNAs.
The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair, originally from methanogenic archaea like Methanosarcina mazei (M. mazei), is the most widely used system for incorporating lysine derivatives. whiterose.ac.ukresearchgate.net Several key features make it an ideal scaffold for engineering:
Orthogonality : The PylRS/tRNAPyl pair does not cross-react with the endogenous synthetases and tRNAs of common host organisms like E. coli or mammalian cells. researchgate.netnih.gov
Large, Malleable Active Site : The substrate-binding pocket of PylRS is relatively large and hydrophobic, which allows it to accommodate the native, bulky pyrrolysine amino acid. researchgate.netmdpi.com This inherent plasticity makes it easier to engineer the pocket to accept a wide variety of other large lysine derivatives, including this compound. nih.govmdpi.comnih.gov
Anticodon Independence : PylRS does not recognize the anticodon loop of its cognate tRNAPyl as an identity element. nih.govnih.gov This allows the anticodon to be mutated (e.g., to CUA to read the UAG codon) without impairing its recognition and charging by the synthetase. nih.gov
These properties have enabled the engineering of PylRS variants to incorporate hundreds of different UAAs into proteins. nih.govacs.org
Two primary strategies are employed to alter the substrate specificity of PylRS to accept this compound: rational design and directed evolution.
Rational Design involves making specific mutations to residues within the enzyme's active site based on structural information. For bulky lysine derivatives like TCO-lysine, key mutations in M. mazei PylRS often involve residues that line the binding pocket. By substituting large amino acids like tyrosine with smaller ones like alanine, the pocket can be enlarged to accommodate the TCO group. researchgate.net
| PylRS Variant | Organism of Origin | Key Mutations | Target UAA |
| MmPylRS(Y306A/Y384F) | Methanosarcina mazei | Y306A, Y384F | Bulky Lysine Derivatives |
| MaPylRS(Y126A/M129L) | Methanomethylophilus alvus | Y126A, M129L | Bulky Lysine Derivatives |
| ISO4-G1 PylRS Mutant | Methanomethylophilus alvus | Mutations at positions corresponding to MmPylRS Y306 and L309 | TCOLys |
| This table summarizes key mutations in PylRS variants engineered through rational design to incorporate bulky lysine derivatives, including TCOLys. Data sourced from mdpi.comresearchgate.net. |
Directed Evolution does not require prior structural knowledge. nih.gov It involves generating large libraries of PylRS mutants and using a selection system to identify variants that can incorporate the desired UAA. nih.gov This is often done using a reporter gene (e.g., encoding antibiotic resistance or a fluorescent protein) that contains an in-frame amber codon. Only cells containing a functional PylRS variant capable of incorporating the UAA will produce the full-length reporter protein and survive the selection or be sorted. nih.govacs.org This powerful technique has been used to generate highly active and specific synthetases for a vast array of UAAs. kiesslinglab.com
Amber Codon Suppression Techniques
The genetic incorporation of this compound is achieved via amber codon suppression. frontiersin.orgnih.gov The process involves the following components:
A plasmid encoding the engineered PylRS variant specific for this compound.
A plasmid encoding the orthogonal tRNAPyl, which has its anticodon mutated to CUA to recognize the UAG amber stop codon. nih.gov
A target gene of interest that has been mutated to include a UAG codon at the desired site of UAA incorporation. nih.gov
When these components are expressed in a host cell and this compound is supplied in the growth medium, the engineered PylRS charges the UAA onto the suppressor tRNAPylCUA. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA binds to it, allowing the ribosome to insert this compound into the growing polypeptide chain instead of terminating translation. nih.gov A major challenge is the competition between the suppressor tRNA and the host's native release factor 1 (RF1), which also recognizes the UAG codon and terminates translation. frontiersin.org To improve incorporation efficiency, E. coli strains with a deleted or disabled RF1 gene have been developed. frontiersin.orgacs.orgd-nb.info
Cell-Free Protein Synthesis (CFPS) Systems for UAA Integration
Cell-free protein synthesis (CFPS) systems have emerged as a powerful alternative to in-vivo expression for incorporating UAAs. springernature.comnih.gov These systems use crude cell lysates or a reconstituted set of purified translation machinery (like the PURE system) to synthesize proteins in a test tube. d-nb.infonih.gov CFPS offers several advantages for incorporating this compound:
Direct Access : The UAA can be added directly to the reaction mixture at a precise concentration, bypassing the need for it to be transported across a cell membrane.
Reduced Toxicity : Potential toxicity of the UAA or the engineered synthetase to a living host cell is not a concern.
High Yields : Optimized CFPS systems, particularly those derived from RF1-deficient E. coli strains, can eliminate competition from release factors and produce high yields of UAA-containing proteins. d-nb.info
Flexibility : The open nature of CFPS allows for easy manipulation of reaction components to optimize protein expression. nih.govnih.gov
CFPS has been successfully used to incorporate a variety of lysine derivatives, including TCO-lysine, into proteins with high efficiency and purity. nih.govnih.gov
Mechanistic and Kinetic Analysis of S,e N Tco L Lysine Bioorthogonal Reactions
Quantification of Reaction Kinetics in Aqueous and Biological Milieux
The kinetics of the iEDDA reaction between (S,E)-N-TCO-L-lysine and various tetrazines are typically described by second-order rate laws. The reaction's efficiency is highly dependent on the specific tetrazine reactant used, as well as the reaction conditions.
The second-order rate constants (k₂) for the reaction of TCO derivatives with different tetrazines can vary by several orders of magnitude. Generally, more electron-deficient tetrazines exhibit faster reaction rates. For instance, the reaction of TCO with 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine is significantly faster than its reaction with less electron-deficient tetrazines. The table below presents a summary of representative second-order rate constants for the reaction of a TCO-amino acid with various tetrazines in an aqueous environment.
| Tetrazine Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-diphenyl-1,2,4,5-tetrazine | ~ 3.3 x 10³ |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | ~ 1.3 x 10⁵ |
| 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine | ~ 2.0 x 10⁶ |
The iEDDA reaction between TCO and tetrazines is remarkably robust and proceeds efficiently over a wide range of pH values, typically from 4 to 10. This broad pH tolerance is a significant advantage for biological applications. The reaction rate is generally insensitive to pH in this range, although extreme pH values can affect the stability of the reactants.
Temperature has a more pronounced effect on the reaction rate, following the Arrhenius equation. As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate constant. However, the reaction is so fast at physiological temperature (37 °C) that further heating is usually unnecessary.
The choice of solvent can also influence the reaction kinetics. While the reaction proceeds readily in aqueous buffers, which is ideal for biological studies, the rate can be further accelerated in more polar aprotic organic solvents. This is attributed to the stabilization of the charge-separated transition state in polar environments.
Advanced Research Applications of S,e N Tco L Lysine in Biological Systems
Site-Specific Protein Labeling and Functionalization
The core utility of (S,E)-N-TCO-L-lysine lies in its capacity for precise, site-specific labeling of proteins within their native biological context. By genetically programming a protein to include TCO-lysine at a specific position, researchers can attach a variety of probes exclusively to that site, a significant advantage over traditional labeling methods that often modify multiple residues (like natural lysines) non-specifically. nih.gov This precision is crucial for accurately studying protein function without introducing significant structural perturbations.
The SPIEDAC reaction between TCO-lysine and a tetrazine-conjugated fluorophore is a cornerstone of modern biological imaging. researchgate.netacs.org The reaction's speed and biocompatibility make it ideal for attaching bright, photostable organic dyes to proteins of interest, even in living cells, enabling detailed visualization with fluorescence microscopy. semanticscholar.orgsichem.de
Site-specific fluorescent labeling with TCO-lysine allows researchers to track the real-time movement and localization of proteins within living cells. This method provides a clear view of how proteins function, traffic through cellular compartments, and assemble into larger complexes. For instance, this strategy has been employed to label transmembrane proteins in live neurons, providing insights into their distribution and organization in complex cellular environments. semanticscholar.org Similarly, it has been used to investigate the distribution and mobility of the HIV-1 envelope protein (Env), which is crucial for understanding viral entry and infection mechanisms. researchgate.net The ability to visualize these processes in live cells is critical, as the dynamic nature of protein function is often lost in fixed, non-living samples.
Table 1: Examples of this compound in Live-Cell Protein Tracking
| Protein of Interest | Labeling Fluorophore (via Tetrazine) | Cell Type | Research Objective |
| Transmembrane AMPA receptor regulatory protein (TARP) γ2 | Tetrazine-conjugated organic dye | Dissociated and organotypic hippocampal neurons | Visualize transmembrane protein distribution in live neurons. semanticscholar.org |
| HIV-1 Envelope (Env) Glycoprotein | Tetrazine-conjugated organic fluorophores | HEK293 cells | Study the distribution and mobility of viral proteins on the cell surface. researchgate.net |
| Vimentin | Tetrazine-fluorophore conjugate | COS-7 cells | Track cytoskeletal protein dynamics and network formation in living cells. acs.org |
The small size and high specificity of labels attached via TCO-lysine make this technique exceptionally well-suited for super-resolution microscopy. acs.org Methods such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can bypass the diffraction limit of light, achieving resolutions on the order of tens of nanometers. nih.govwikipedia.org
To achieve this, proteins containing TCO-lysine are labeled with specific photoswitchable fluorescent dyes. acs.orgnih.gov This allows for the high labeling density required to reconstruct detailed, nanoscale images of cellular structures. Researchers have used this approach to visualize the intricate network of cytoskeletal proteins, such as β-actin and vimentin, revealing previously unresolved features like nuclear actin filaments. acs.org Furthermore, studies have demonstrated that labeling neuronal receptors like the NMDA receptor with this method provides a more precise localization map compared to traditional, bulky antibody-based labeling, which can introduce spatial artifacts. researchgate.net This level of detail is essential for understanding the molecular organization of complex cellular machinery.
Table 2: Comparison of Imaging Techniques Using TCO-Lysine Labeling
| Feature | Conventional Fluorescence Microscopy | Super-Resolution Microscopy (STORM) |
| Typical Resolution | ~250-300 nm | ~20-50 nm nih.gov |
| Labeling Requirement | Standard fluorophores | Photoswitchable fluorophores nih.gov |
| Key Advantage | Visualization of protein location and co-localization. | Visualization of nanoscale protein organization and ultrastructure. acs.org |
| Example Application | Observing the general location of vimentin filaments in a cell. | Reconstructing the precise architecture of the vimentin filament network. acs.org |
Beyond fluorescence, the TCO handle can be used to attach isotopic and radiochemical labels for different analytical and imaging modalities. This expands the utility of TCO-lysine from optical microscopy to nuclear imaging and detailed structural biology.
The TCO-tetrazine reaction is a key component of pretargeted imaging strategies for PET, a highly sensitive in vivo imaging technique. nih.gov In this approach, a targeting molecule, such as an antibody modified with a TCO group, is first administered and allowed to accumulate at a specific site, like a tumor. After the unbound antibody is cleared from the bloodstream, a small, fast-clearing tetrazine molecule carrying a positron-emitting radionuclide (e.g., Fluorine-18, Copper-64, Zirconium-89) is injected. nih.gov The tetrazine rapidly "clicks" to the TCO-modified antibody at the target site, concentrating the radioactive signal and creating a high-contrast image while minimizing radiation exposure to healthy tissues. While often applied by chemically conjugating TCO to antibodies, incorporating TCO-lysine directly into protein-based targeting agents through genetic code expansion represents a sophisticated method for creating precisely defined imaging agents. nih.govmdpi.com
Table 3: Components of a TCO-Based Pretargeted PET Imaging System
| Component | Function | Example Molecule / Isotope |
| Targeting Vector | Binds to a specific biological target (e.g., cell surface receptor). | Antibody or protein engineered to contain this compound. |
| Bioorthogonal Handle | The reactive group on the targeting vector. | trans-cyclooctene (B1233481) (TCO). |
| Imaging Probe | Reacts with the TCO handle and carries the radioactive payload. | Tetrazine-DOTA conjugate. |
| Radionuclide | Emits positrons for PET detection. | 18F, 64Cu, 89Zr nih.gov |
Site-specific isotopic labeling is a powerful tool in NMR spectroscopy for studying protein structure, dynamics, and interactions. nih.govnih.gov By incorporating amino acids enriched with NMR-active isotopes like ¹³C and ¹⁵N, specific signals can be enhanced or isolated within complex spectra.
This compound can be synthesized with ¹³C or ¹⁵N isotopes within its lysine (B10760008) backbone. When this isotopically enriched version is incorporated into a protein, it provides a unique NMR probe at a single, defined position. This allows researchers to study the local chemical environment and conformational dynamics of that specific site within the protein. While direct NMR studies using isotopically labeled TCO-lysine are an emerging application, the principles are well-established. For example, other modified lysines, such as N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK), have been used as site-specific NMR probes to report on ligand binding and conformational changes without requiring uniform isotopic labeling of the entire protein. acs.orgnih.gov Applying similar principles, isotopically labeled TCO-lysine could offer a precise window into the structural biology of targeted proteins.
Table 4: Potential Isotopic Labeling Schemes for this compound in NMR
| Isotope Scheme | Location of Label | Potential Research Application |
| ¹⁵N-labeling | Amine groups of the lysine backbone | Probe the local backbone dynamics and hydrogen bonding at the incorporation site. |
| ¹³C-labeling | Carbonyl or alpha-carbon of the lysine backbone | Analyze the secondary structure and conformational state around the labeled residue. |
| Uniform ¹³C, ¹⁵N-labeling | Entire lysine backbone | Enable detailed, site-specific resonance assignment and structural analysis. |
Quantitative Assessment of Protein Bioconjugation Efficiency in Cells
A significant challenge in chemical biology is the precise quantification of the efficiency of protein bioconjugation within the complex environment of a living cell. The use of this compound, in conjunction with its tetrazine ligation partner, offers a robust method to address this challenge. Researchers have developed quantitative, Western blot-based methodologies to assess the efficiency of in-cell protein bioconjugation.
This approach often involves the site-specific incorporation of a TCO-functionalized lysine, such as this compound, into a protein of interest (POI) using unnatural amino acid (UAA) mutagenesis. The cells are then treated with a tetrazine-containing probe that also bears a reporter tag, for instance, a chloroalkane handle for subsequent HaloTag covalent labeling. Following cell lysis, the extent of bioconjugation can be determined by reacting the lysate with the HaloTag protein. This results in a significant molecular weight shift for the successfully conjugated POI, which can be readily visualized and quantified by Western blot analysis. nsf.gov
One study demonstrated this principle by incorporating trans-cyclooctene lysine (TCOK) into a reporter protein, mCherry-EGFP, expressed in HEK293T cells. The cells were then incubated with a tetrazine-chloroalkane (Tet-CA) ligand. The subsequent reaction with HaloTag protein allowed for the quantification of the bioconjugated protein. The results indicated that the bioconjugation efficiency is dependent on both the concentration of the tetrazine probe and the incubation time.
| Tet-CA Concentration (µM) | Bioconjugation Efficiency (%) |
|---|---|
| 0 | 0 |
| 1 | ~50 |
| 10 | ~75 |
| 100 | ~80 |
| Incubation Time with 10 µM Tet-CA (hours) | Bioconjugation Efficiency (%) |
|---|---|
| 0 | 0 |
| 1 | ~40 |
| 2 | ~60 |
| 4 | ~75 |
These studies highlight the utility of TCO-lysine derivatives in providing a quantitative measure of intracellular bioconjugation, enabling the optimization of labeling conditions for various biological studies. nsf.gov
Precision Engineering of Biotherapeutic Modalities
The ability to precisely modify proteins at specific sites has profound implications for the development of next-generation biotherapeutics. This compound, through its participation in the highly efficient TCO-tetrazine ligation, is a key enabler in this endeavor.
Generation of Homogeneous Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule drug. A major challenge in ADC development is the production of homogeneous conjugates with a uniform drug-to-antibody ratio (DAR), as heterogeneity can lead to unpredictable pharmacokinetics and therapeutic efficacy.
Site-specific incorporation of this compound into an antibody provides a handle for the precise attachment of a tetrazine-functionalized drug. This bioorthogonal approach allows for the generation of homogeneous ADCs with a defined DAR. While specific data for this compound in this context is emerging, the principle has been demonstrated with related TCO-modified antibodies. For example, a TCO-modified trastuzumab antibody has been used in pretargeting applications where it reacts in vivo with a tetrazine-labeled effector molecule. nih.gov This demonstrates the feasibility and efficiency of the TCO-tetrazine ligation for in vivo antibody modification. The high reactivity and specificity of this click chemistry reaction are critical for achieving high conjugation yields and producing a homogeneous ADC product, which is essential for consistent clinical performance.
Development of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.
This compound is an ideal component for the modular synthesis of PROTACs. Its TCO group allows for the facile and efficient connection of the target-binding and E3 ligase-recruiting moieties via tetrazine ligation. This "click chemistry" approach simplifies the synthesis and enables the rapid generation of a library of PROTACs with different linker lengths and compositions for optimization. The use of TCO-lysine as a linker component has been described in the literature for the synthesis of PROTAC molecules. medchemexpress.com
A related strategy, termed "CLIPTACs" (in-cell click-formed proteolysis targeting chimeras), involves the intracellular assembly of a PROTAC from two smaller, more cell-permeable precursors. In this approach, a TCO-tagged ligand for the protein of interest and a tetrazine-tagged E3 ligase recruiter are administered to cells, where they react to form the active PROTAC. This strategy has been successfully used to induce the degradation of target proteins like BRD4.
Creation of Peptide-Drug Conjugates and Other Bioconjugates
The principles of bioorthogonal conjugation using this compound extend to the creation of various other bioconjugates, including peptide-drug conjugates. Peptides are attractive therapeutic modalities due to their high specificity and potency, but they often suffer from poor stability and short in vivo half-lives. Conjugation to other molecules, such as drugs or polymers, can improve their therapeutic properties.
By incorporating this compound into a peptide sequence, a TCO handle is introduced for the site-specific attachment of a tetrazine-modified drug or other functional moiety. This allows for the precise control over the conjugation site and stoichiometry, leading to homogeneous peptide-drug conjugates with optimized properties. Studies have demonstrated the successful synthesis of tetrazine-conjugated poly-L-lysine effector molecules for pretargeted radioimmunotherapy, showcasing the utility of this chemistry in creating complex bioconjugates. nih.gov
Elucidation of Biological Processes via Targeted Protein Modification
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular function. Chemical cross-linking coupled with mass spectrometry (CXMS) has emerged as a powerful technique for mapping PPIs and gaining insights into the three-dimensional architecture of protein complexes.
Investigating Protein–Protein Interactions
This compound can be utilized in advanced cross-linking strategies to study PPIs. By incorporating this unnatural amino acid into a protein of interest, a TCO group is positioned at a specific site. This TCO can then react with a tetrazine-functionalized cross-linker that also contains a second reactive group capable of forming a covalent bond with a nearby interacting protein.
This bioorthogonal cross-linking approach offers several advantages over traditional methods that rely on less specific reactive groups. The high speed and specificity of the TCO-tetrazine reaction allow for the capture of transient or weak interactions with high temporal resolution. Furthermore, the ability to genetically encode the position of the TCO group provides precise control over the cross-linking site, enabling the mapping of interaction interfaces at the residue level.
Following cross-linking, the protein complexes can be isolated and analyzed by mass spectrometry to identify the cross-linked peptides and, consequently, the interacting proteins and their points of contact. This information is invaluable for constructing detailed models of protein interaction networks and for understanding the structural basis of cellular processes. While specific examples using this compound for this purpose are still emerging, the general framework of using bioorthogonal chemistry for cross-linking is well-established and holds great promise for the study of PPIs. nih.govnih.gov
Studying Enzyme Function and Substrate Specificity
The bioorthogonal reactivity of this compound provides a sophisticated tool for elucidating enzyme function and defining substrate specificity within complex biological systems. The ability to site-specifically incorporate this unnatural amino acid into proteins, or to use it as a component of chemical probes, allows researchers to overcome the limitations of traditional biochemical assays. mdpi.comsemanticscholar.org A primary application is in the field of activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes reactive probes to label and identify active enzymes in their native environment.
In a typical ABPP experiment designed to study a class of enzymes, a probe is synthesized containing three key elements: a reactive group that covalently binds to the enzyme's active site, a specific recognition element that directs the probe to a particular enzyme family, and a reporter tag for detection and enrichment. By replacing a traditional reporter tag with the TCO moiety on a lysine-based scaffold, researchers can create versatile probes. After the probe labels its target enzyme(s) in a cell lysate or in living cells, a tetrazine-functionalized reporter (e.g., a fluorophore or biotin) is added. researchgate.net The ensuing rapid and specific strain-promoted inverse electron-demand Diels–Alder cycloaddition (SPIEDAC) reaction attaches the reporter to the enzyme-probe complex, enabling visualization or affinity purification for subsequent identification by mass spectrometry. semanticscholar.org
This methodology is particularly powerful for studying substrate specificity. By designing probes based on substrate analogs, researchers can identify the specific enzymes that process a particular type of substrate. For instance, a TCO-lysine-containing peptide that mimics a phosphorylation site can be used to "fish" for the kinase that acts upon it. nih.gov Similarly, TCO-functionalized inhibitors can be used to selectively capture and identify active kinases from cell lysates, providing a snapshot of the active kinome. researchgate.net This approach helps to define which enzymes are active under specific cellular conditions and how their activity changes in response to stimuli or in disease states.
The table below summarizes findings from studies utilizing TCO-based probes to investigate enzyme function.
| Enzyme Class Studied | Probe Design Principle | Application | Key Finding |
|---|---|---|---|
| Protein Kinases | TCO-conjugated selective kinase inhibitor (e.g., for Src kinase) | Enrichment of inhibitor-bound kinase complexes from cell lysates | Allowed for the rapid and efficient enrichment of probe-bound kinases, facilitating the characterization of their interaction partners and cellular functions. researchgate.net |
| Trypsin-like Proteases | Lysine-analog substrate with a reporter group | Colorimetric assay for enzyme activity | Demonstrated the principle of using modified lysine derivatives to create specific substrates for monitoring protease activity. nih.gov |
| Lysine-modifying Enzymes (e.g., Acetyltransferases) | Site-specific incorporation of TCO-L-lysine as a mimic of a post-translational modification (PTM) | Identification of "writer" and "eraser" enzymes that recognize and process lysine PTMs | Provides a chemical tool to probe the function and substrate specificity of enzymes involved in the complex regulation of lysine PTMs. rsc.org |
Modulating Cellular Signaling Pathways
Cellular signaling pathways are intricate networks that rely on the precise regulation of protein function, often through post-translational modifications (PTMs) on specific amino acid residues, including lysine. nih.govnih.gov this compound has emerged as a critical tool for dissecting and manipulating these pathways. By genetically encoding this unnatural amino acid at a specific position within a signaling protein, researchers can introduce a unique chemical handle for subsequent bioorthogonal modification in living cells. nih.gov
This "handle" allows for the attachment of a wide array of functional probes via the TCO-tetrazine ligation, enabling the modulation of the target protein's function and the study of its role in a signaling cascade. semanticscholar.org For example, a fluorophore can be attached to track the protein's localization and dynamics in real-time using advanced microscopy techniques, revealing how its position within the cell changes upon pathway activation. nih.govresearchgate.net This has been successfully applied to visualize membrane receptors and other signaling components with high precision. nih.gov
Furthermore, the TCO handle can be used to tether molecules that actively perturb the signaling pathway. A photoswitchable molecule could be attached to turn a protein's activity on or off with light, providing spatiotemporal control over a specific signaling event. Alternatively, attaching a small molecule drug or a peptide inhibitor can modulate the protein's interaction with its partners, allowing for a detailed investigation of the consequences for the downstream signaling cascade. The study of protein-protein interactions, which are fundamental to signal transduction, is also facilitated by this technology. By incorporating this compound, researchers can introduce tetrazine-functionalized cross-linkers to covalently trap binding partners, which can then be identified by mass spectrometry.
The following table details research findings where TCO-L-lysine has been applied to the study of cellular signaling.
| Signaling Pathway/Process | Methodology | Objective | Significant Outcome |
|---|---|---|---|
| Receptor Signaling | Genetic incorporation of TCO-L-lysine into an extracellular receptor domain followed by labeling with a tetrazine-fluorophore. | Visualize receptor dynamics and labeling on the surface of living cells. | Enabled high-density, site-specific labeling of membrane receptors, allowing for advanced imaging and overcoming limitations of antibody-based methods. nih.gov |
| Kinase Signaling Cascades | Use of TCO-conjugated kinase inhibitors to capture specific kinases. | Characterize the protein interaction network of a specific kinase (e.g., Src). | Revealed that a kinase's cellular interactions are dependent on its conformation, which can be modulated by inhibitors, providing a tool to study the composition of signaling complexes. researchgate.net |
| General Protein Labeling in Neurons | Genetic code expansion to incorporate TCO-L-lysine into target proteins in neurons. | Achieve specific and efficient labeling of proteins in complex neural environments. | Demonstrated the feasibility of bioorthogonal labeling in live dissociated neurons and organotypic slice cultures, opening avenues for studying neuronal signaling. semanticscholar.org |
| mTORC1 Pathway | Lysine supplementation to modulate pathway activity. | Investigate the role of lysine as a signaling molecule for muscle growth. | Identified that lysine is not just a building block but also a signaling molecule that activates the mTORC1 pathway to promote satellite cell proliferation and muscle growth. nih.gov |
Methodological Considerations and Challenges in Research Utilizing S,e N Tco L Lysine
Optimization of Genetic Incorporation Efficiency
A primary challenge in the use of (S,E)-N-TCO-L-lysine is achieving its efficient and high-fidelity incorporation into a target protein. This process relies on the genetic code expansion machinery, which typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG), and inserts the UAA at that specific site during translation. acs.orgnih.gov
The efficiency of UAA incorporation is a critical factor that dictates the final yield of the modified protein. Several strategies have been developed to enhance this efficiency. One approach involves the optimization of the expression system itself. For instance, using E. coli strains that lack release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation, can significantly increase the yield of the UAA-containing protein by reducing competition for the amber codon. nih.govmdpi.com
Furthermore, the choice and engineering of the aminoacyl-tRNA synthetase (aaRS) play a pivotal role. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, along with its cognate tRNA, is a commonly used orthogonal pair for incorporating lysine (B10760008) derivatives like this compound. acs.orgacs.orgnih.gov Researchers have engineered PylRS variants with improved catalytic activity and specificity for various UAAs. mdpi.comacs.org For example, mutations in the amino acid binding pocket of PylRS, such as the Y306A and Y384F mutations in M. mazei PylRS, are crucial for accommodating bulky UAAs like this compound. nih.govnih.gov Further enhancements have been achieved by engineering the tRNA itself; for example, the tRNAM15, which has a canonical hinge between the D- and T-loop, has been shown to improve the incorporation of bulky UAAs. nih.gov
The development of optimized genetic code expansion (GCE) systems, such as the GCEXpress system, which utilizes strong promoters for the expression of the aaRS and multiple copies of the tRNA, has also been shown to increase the efficiency of this compound incorporation in mammalian cells. nih.gov
Table 1: Strategies to Enhance this compound Incorporation Efficiency
| Strategy | Description | Key Findings/Examples |
| Host Strain Engineering | Utilization of E. coli strains lacking release factor 1 (RF1). nih.govmdpi.com | Reduces premature termination at the amber stop codon, increasing full-length protein yield. nih.gov |
| aaRS Engineering | Directed evolution or rational design of PylRS variants with improved activity and specificity for this compound. mdpi.comacs.org | Mutations like Y306A and Y384F in M. mazei PylRS are critical for accommodating the bulky TCO group. nih.govnih.gov |
| tRNA Engineering | Modification of the tRNA structure to improve its interaction with the ribosome and translation machinery. nih.gov | The engineered tRNAM15 with a canonical hinge improves incorporation of bulky UAAs. nih.gov |
| Optimized GCE Systems | Development of plasmids with strong promoters and multiple tRNA copies. nih.gov | The GCEXpress system demonstrates enhanced incorporation efficiency in mammalian cells. nih.gov |
| Cell-Free Protein Synthesis | In vitro systems that allow for precise control over reaction components and concentrations. mdpi.com | Increasing the concentration of the PylRS mutant can enhance the productivity for inefficiently incorporated bulky amino acids. mdpi.com |
A significant challenge in achieving high-purity UAA-containing proteins is the potential for mis-incorporation of canonical amino acids at the target site. This can occur if the engineered aaRS lacks absolute specificity for the UAA or if endogenous aaRS/tRNA pairs "read through" the nonsense codon. The inherent polyspecificity of some PylRS variants can lead to the incorporation of natural amino acids, particularly lysine, in the absence or at low concentrations of the UAA. nih.govresearchgate.net
To mitigate this, directed evolution and rational design of the aaRS are employed to create variants with a "negative selection" capability, where the enzyme actively discriminates against all 20 canonical amino acids. acs.org Furthermore, ensuring an adequate supply of the UAA in the cell culture medium is crucial to outcompete any potential binding of endogenous amino acids to the engineered synthetase. nih.gov The orthogonality of the aaRS/tRNA pair is fundamental; it must not cross-react with any of the host cell's endogenous tRNAs or synthetases. acs.org
Reaction Control in Complex Biological Environments
Once successfully incorporated into a protein, the trans-cyclooctene (B1233481) moiety of this compound is poised for reaction. The primary reaction utilized is the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) with a tetrazine-functionalized probe. tcichemicals.comnih.gov This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high selectivity in the complex chemical environment of a living cell without interfering with native biochemical processes. nih.govnih.gov
The success of any bioorthogonal reaction hinges on its ability to remain truly "invisible" to the cell's native machinery. While the TCO-tetrazine ligation is renowned for its bioorthogonality, challenges can still arise. nih.govnih.gov The stability of the trans-cyclooctene isomer is a key consideration. Over time, the strained trans-isomer can relax to the more stable but unreactive cis-isomer, reducing the efficiency of the labeling reaction. nsf.gov This isomerization can be influenced by physiological conditions.
Furthermore, the choice of the tetrazine reaction partner is critical. While highly reactive tetrazines lead to faster labeling, they may also exhibit off-target reactivity or be prone to reduction within the cellular environment, rendering them inactive. dicp.ac.cn Therefore, a balance must be struck between reaction kinetics and the stability and selectivity of the labeling reagents.
In many biological investigations, it is desirable to control not only if a protein is labeled but also when and where it is labeled. This spatiotemporal control allows for the study of dynamic cellular processes. Several strategies have emerged to achieve this level of control over the TCO-tetrazine ligation.
One approach involves the use of photo-activatable or photo-caged reagents. acs.org For example, a dihydrotetrazine (DHTz), which is unreactive, can be photocatalytically oxidized to the reactive tetrazine form using light of a specific wavelength. dicp.ac.cn This "Catalytic Activation of Bioorthogonal Chemistry with Light" (CABL) enables precise spatiotemporal control of the labeling reaction, as the tetrazine is only generated in the illuminated area. dicp.ac.cn This technique allows for subcellular patterning and the study of protein dynamics in specific cellular compartments. dicp.ac.cn
Another strategy for controlling labeling is to manipulate the accessibility of the reactants. For instance, by using a membrane-impermeable tetrazine-fluorophore, labeling can be restricted to proteins on the cell surface. acs.orgfrontiersin.org
Analytical Strategies for Characterization of Modified Biomolecules
Following the incorporation of this compound and its subsequent bioorthogonal reaction, it is essential to verify the successful modification and characterize the resulting biomolecule. A variety of analytical techniques are employed for this purpose.
Mass spectrometry is a cornerstone for confirming the site-specific incorporation of the UAA and the subsequent conjugation. High-resolution mass spectrometry can precisely determine the molecular weight of the modified protein, confirming the addition of both the UAA and the labeling probe. nsf.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the protein sequence.
For quantitative analysis of labeling efficiency, a Western blot-based method has been developed. nsf.gov This approach involves reacting the TCO-modified protein with a tetrazine-chloroalkane conjugate. The resulting chloroalkane tag can then be labeled with a HaloTag protein, leading to a significant molecular weight shift that can be easily quantified by Western blot analysis. nsf.gov
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC), are used to separate and purify the modified proteins and can also be used to quantify the extent of modification. europa.eu These methods are often coupled with detection techniques like UV-Vis spectrophotometry or fluorescence detection, depending on the nature of the label. europa.eu
Table 2: Analytical Techniques for Characterizing this compound Modified Proteins
| Analytical Technique | Application | Information Obtained |
| Mass Spectrometry (MS) | Confirmation of UAA incorporation and subsequent labeling. nsf.govresearchgate.net | Precise molecular weight of the modified protein, confirming successful conjugation. nsf.gov |
| Tandem Mass Spectrometry (MS/MS) | Site-verification of the modification. | Exact location of the UAA within the protein sequence. |
| Western Blotting | Quantification of in-cellulo bioconjugation efficiency. nsf.gov | Percentage of target protein that has been successfully labeled. nsf.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification and quantification of modified proteins. europa.eu | Separation of modified from unmodified protein; quantification of labeling efficiency. europa.eu |
| Ion-Exchange Chromatography (IEC) | Separation of amino acids and modified proteins based on charge. europa.eu | Analysis of free amino acids and purification of protein conjugates. europa.eu |
| Fluorescence Microscopy | Visualization of labeled proteins in cells. acs.orgfrontiersin.org | Subcellular localization and dynamics of the target protein. researchgate.net |
Spectroscopic Techniques for Conjugate Verification
The verification of a successful conjugation reaction between this compound and a target molecule is a critical step to ensure that subsequent experiments are based on a correctly modified biomolecule. Several spectroscopic techniques are routinely employed to confirm the formation of the desired conjugate and to characterize its structure. The choice of technique often depends on the nature of the biomolecule (e.g., peptide, protein, or other molecule) and the level of structural detail required.
Mass Spectrometry (MS) stands out as a primary tool for confirming conjugation. High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly powerful. The fundamental principle involves measuring the mass-to-charge ratio (m/z) of the molecule. A successful conjugation is confirmed by an increase in the molecular weight of the target molecule corresponding to the mass of the added TCO-lysine moiety (Expected Mass: 298.38 g/mol ). nih.govmedchemexpress.com
Researchers have consistently used MALDI-TOF to determine the density of TCO groups on antibodies by calculating the difference in molecular weight between the unmodified and modified antibody. nih.govescholarship.org For example, in the modification of single-domain antibody fragments (sdAbs), MALDI-TOF analysis confirmed that approximately 85% of the sdAb was successfully modified, with most molecules incorporating one or two TCO prosthetic groups. nih.gov However, a notable challenge is the discrepancy sometimes observed between the total number of TCOs attached (as measured by MS) and the number of functionally active TCOs available for reaction, which can be lower due to hydrophobic interactions with the antibody. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed structural information about the conjugate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used. ¹H NMR is particularly useful for detecting the unique signals from the protons of the TCO ring. The trimethylsilyl (B98337) (TMS) group, sometimes incorporated in lysine derivatives for NMR studies, provides a sharp singlet peak near 0 ppm, which is a spectral region with minimal interference from protein signals, making it an excellent probe. acs.org
For this compound itself, ¹³C NMR spectroscopy is valuable for identifying the characteristic carbon signals of the trans-cyclooctene group. rsc.org These signals, along with those of the lysine backbone and the carbamate (B1207046) linkage, provide definitive evidence of the compound's structure and its successful incorporation into a larger molecule.
| Technique | Application in TCO-Lysine Conjugate Analysis | Key Findings/Observations | References |
| Mass Spectrometry (MALDI-TOF, HRMS) | Confirmation of conjugation by detecting mass shift. Determination of the number of TCO moieties per biomolecule. | Detects mass increase corresponding to TCO-lysine (152.2 g/mol for the TCO moiety). nih.gov Used to quantify modification levels on antibodies and antibody fragments. nih.govnih.gov | nih.govescholarship.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization of the conjugate. Verification of the TCO group's integrity. | ¹³C NMR shows characteristic TCO alkene carbon signals between 130–135 ppm. ¹H NMR can identify unique proton signals from the TCO ring. acs.org | acs.orgrsc.org |
| UV-Visible Spectroscopy | Monitoring the conjugation reaction. Quantifying protein concentration. | Used in conjunction with other methods for overall analysis of protein conjugates. rsc.org | rsc.org |
Chromatographic Methods for Purification and Homogeneity Assessment
Following conjugation, the reaction mixture typically contains the desired product, unreacted starting materials, and potential by-products. Chromatographic methods are indispensable for purifying the this compound conjugate and for assessing its homogeneity, which is crucial for the reliability and reproducibility of subsequent applications.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of TCO-modified peptides and other small biomolecules. nih.gov Its high resolution allows for the separation of the conjugate from closely related impurities. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly common. nih.gov The purity of TCO-functionalized peptides is often determined by analytical RP-HPLC, with purities greater than 95% being achievable. researchgate.net
Other HPLC modes, such as ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC), are also employed. nih.goveuropa.eu IEC separates molecules based on their net charge and is a validated method for analyzing amino acids like lysine. europa.eu SEC separates molecules by size and is useful for removing smaller impurities from large protein conjugates and for assessing aggregation. nih.gov
Fast Protein Liquid Chromatography (FPLC) is a medium-pressure chromatography method that is biochemically similar to HPLC but operates at lower pressures. abcam.comlongdom.org This makes FPLC particularly well-suited for the purification of large, sensitive biomolecules like proteins and antibodies that might be denatured by the high pressures of HPLC. abcam.com Like HPLC, FPLC can be configured for various separation modes, including ion-exchange and size-exclusion, to achieve high-purity protein samples. abcam.com Time-dependent FPLC analysis has been used to study the stability of radiolabeled lysine derivatives in human plasma. researchgate.net
A significant challenge in the synthesis and purification of TCO-modified peptides is the sensitivity of the TCO group to acidic conditions, which are often used during peptide synthesis and purification. researchgate.net Exposure to strong acids can cause the reactive trans-isomer of the cyclooctene (B146475) to convert to the much less reactive cis-isomer, reducing the efficiency of subsequent bioorthogonal reactions. researchgate.net This necessitates careful selection of purification methods and conditions, such as using less acidic solvents during chromatography. researchgate.net Another challenge arises from the inherent heterogeneity when targeting lysine residues on proteins, as many surface-accessible lysines can be modified, leading to a mixture of products that can be difficult to separate. ucl.ac.ukrsc.org
| Method | Primary Use | Key Considerations & Challenges | References |
| High-Performance Liquid Chromatography (HPLC) | Purification and homogeneity assessment of TCO-modified peptides and small molecules. | RP-HPLC is the most common mode. The TCO group is sensitive to acidic mobile phases, which can cause isomerization. researchgate.net Purity is typically assessed by peak integration in an analytical chromatogram. researchgate.net | nih.govresearchgate.neteuropa.eu |
| Fast Protein Liquid Chromatography (FPLC) | Purification of larger, sensitive biomolecules like proteins and antibodies. | Operates at lower pressures than HPLC, preserving the structural integrity of proteins. abcam.com Used to assess stability in biological media like plasma. researchgate.net | abcam.comlongdom.orgresearchgate.net |
| Size-Exclusion Chromatography (SEC) | Separating conjugates by size; removing small molecule reagents; assessing aggregation. | Effective for purifying large protein conjugates from unreacted TCO-lysine. | nih.govabcam.com |
| Ion-Exchange Chromatography (IEC) | Separating molecules based on net charge. | A standard method for the analysis of amino acids and charged peptides. europa.eu | nih.goveuropa.eu |
Comparative Analysis with Alternative Bioorthogonal Handles for Lysine Modification
Other Strained Alkenes and Dienophiles
Besides TCO, other strained alkenes, notably norbornenes and cyclopropenes, can also be incorporated as lysine (B10760008) derivatives and participate in iEDDA reactions with tetrazines. nih.govrsc.orgresearchgate.net
Norbornenes and cyclopropenes offer alternatives to TCO, each with a distinct balance of reactivity and size.
Norbornenes: These dienophiles react with tetrazines at rates significantly faster than SPAAC but slower than TCO-tetrazine ligations. Second-order rate constants are typically in the low single digits M-1s-1 (e.g., ~1.9 M-1s-1). nih.govresearchgate.net Norbornenes are valued for their excellent chemical stability and are easier to handle than some highly reactive TCO derivatives. researchgate.net The reactivity can also be influenced by stereochemistry, with exo isomers generally reacting faster than endo isomers. researchgate.net
Cyclopropenes: As the smallest strained dienophiles, cyclopropenes are attractive for applications where minimal perturbation to the target protein's structure is essential. nih.gov However, this size advantage comes at the cost of reactivity; their iEDDA reactions with tetrazines are considerably slower than those of both TCOs and norbornenes. nih.govrsc.org
When choosing among TCO, norbornene, and cyclopropene (B1174273) handles, several factors must be considered.
Reactivity vs. Stability: A recurring theme in bioorthogonal chemistry is the trade-off between reactivity and stability. Highly strained and reactive molecules like some TCO derivatives can be less stable, particularly in the thiol-rich intracellular environment where they may isomerize to the less reactive cis-isomer. nih.govresearchgate.net Norbornenes offer a good compromise, providing reasonable reactivity with high stability. researchgate.net Early cyclopropenes were prone to polymerization and degradation by cellular nucleophiles, but the development of substituted versions has greatly improved their stability.
| Handle | Key Feature | Primary Advantage | Primary Disadvantage | Genetic Encoding |
|---|---|---|---|---|
| (S,E)-N-TCO-L-lysine | Extremely fast iEDDA reaction | Speed, ideal for real-time tracking | Potential stability issues of some derivatives | Yes, via engineered PylRS |
| BCN-lysine | SPAAC reaction with azides | Orthogonal to iEDDA, stable azide (B81097) partner | Slower kinetics than iEDDA | Yes, via engineered PylRS |
| DBCO-lysine | SPAAC reaction with azides | Orthogonal to iEDDA, generally faster SPAAC than BCN | Bulky, hydrophobic, potential for non-specific binding | Yes |
| Norbornene-lysine | Stable, moderate iEDDA reaction | Good balance of stability and reactivity | Slower than TCO | Yes, via engineered PylRS |
| Cyclopropene-lysine | Smallest strained alkene handle | Minimally perturbing | Slowest iEDDA kinetics | Yes, via engineered PylRS |
Orthogonal Chemical Ligation Pairs for Multilabeling Strategies
A major driver in the development of new bioorthogonal tools is the desire to study multiple biomolecules or processes simultaneously within the same cell. mdpi.com This requires the use of mutually orthogonal reactions—chemistries that proceed in parallel without interfering with one another. rsc.org
The distinct mechanisms of iEDDA (TCO + tetrazine) and SPAAC (strained alkyne + azide) form a classic orthogonal pair. rsc.org For example, a protein genetically encoded with TCO-lysine and another with a BCN-lysine derivative can be labeled independently and simultaneously by introducing fluorescently tagged tetrazine and azide probes, respectively. nih.gov DFT calculations have confirmed that the structural features of DBCO, specifically its fused benzene (B151609) rings, significantly reduce its reactivity towards tetrazines, reinforcing its orthogonality to the iEDDA reaction. rsc.org
This strategy has been successfully employed for dual-labeling of different proteins on the cell surface. mdpi.com The concept can be extended further; researchers have demonstrated triple bioorthogonal conjugations by combining iEDDA, SPAAC, and a third distinct reaction, such as the reaction between an ortho-carbonylphenylboronic acid and an α-amino-hydrazide. acs.org The ability to perform these multi-labeling experiments, often enabled by the genetic incorporation of handles like this compound and its orthogonal partners, is pushing the boundaries of what can be observed and understood in complex biological systems. researchgate.net
Emerging Research Trajectories and Future Opportunities for S,e N Tco L Lysine
Development of Advanced Functional Bioconjugates
The versatility of the TCO-tetrazine ligation chemistry provides a robust platform for the design and synthesis of sophisticated bioconjugates with tailored properties. Future advancements in this area are poised to move beyond simple labeling, toward the creation of dynamic and multifunctional molecular systems.
Multifunctional Probes for Integrated Sensing and Therapy
A significant area of development is the creation of multifunctional probes that combine diagnostic and therapeutic capabilities, often referred to as "theranostics." By incorporating (S,E)-N-TCO-L-lysine into a targeting moiety, such as an antibody, researchers can subsequently attach different functional units via the TCO handle. For instance, a TCO-modified antibody could be sequentially or simultaneously labeled with both an imaging agent (e.g., a fluorophore or a radionuclide for PET imaging) and a therapeutic payload (e.g., a cytotoxic drug). nih.gov This approach allows for the real-time monitoring of drug delivery and therapeutic response.
The pre-targeting strategy, where a TCO-functionalized antibody is first administered and allowed to accumulate at the target site before the delivery of a smaller, rapidly clearing tetrazine-linked therapeutic, is a particularly promising application. nih.govnih.gov This method can significantly improve the therapeutic index by minimizing off-target toxicity.
| Probe Component | Function | Example |
| Targeting Moiety | Binds to a specific biological target (e.g., cancer cells) | Antibody, Peptide, Small Molecule |
| Bioorthogonal Handle | Enables specific attachment of functional units | This compound |
| Sensing/Imaging Unit | Allows for visualization and quantification | Fluorophore, PET/SPECT radionuclide |
| Therapeutic Unit | Elicits a therapeutic effect | Cytotoxic drug, Photosensitizer, Radionuclide |
Responsive and Cleavable Linkers for Dynamic Control
The development of linkers that can be cleaved in response to specific stimuli is a key area of research for achieving spatiotemporal control over the function of bioconjugates. The TCO-tetrazine ligation itself can be engineered to be cleavable. nih.govnih.govmdpi.com Upon cycloaddition, the resulting dihydropyridazine can undergo subsequent elimination reactions, leading to the release of a payload. This "click-to-release" strategy is being explored for the targeted activation of prodrugs. nih.govnih.gov
Future research will likely focus on designing TCO-lysine-containing linkers that are responsive to a wider range of biological and external triggers, such as pH, redox potential, specific enzymes, or light. researchgate.net This would allow for the precise control of drug release or the activation of a signaling molecule at the desired site and time, further enhancing the specificity of therapeutic interventions.
Integration with Synthetic Biology and Genetic Engineering Platforms
The ability to incorporate this compound directly into proteins through genetic code expansion has opened up unprecedented opportunities for studying and engineering biological systems. nih.govnih.govfrontiersin.org This is achieved by evolving an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that specifically recognizes TCO-lysine and incorporates it in response to a nonsense or frameshift codon.
Expanding the Repertoire of Genetically Encoded Bioorthogonal Reactions
While the iEDDA reaction with tetrazines is the most common application of genetically encoded TCO-lysine, researchers are exploring the possibility of using this handle in other bioorthogonal reactions. The strained double bond of the TCO moiety could potentially participate in other cycloadditions or photo-click reactions, expanding the toolkit of bioorthogonal chemistry. researchgate.netnih.govnih.gov The development of mutually orthogonal bioorthogonal reactions, where multiple distinct chemical modifications can be performed simultaneously in the same biological system, is a major goal. researchgate.netnih.govnih.gov Genetically encoding TCO-lysine alongside other UAAs with different reactive handles could enable the construction of highly complex, multi-functional protein architectures.
High-Throughput Screening and Evolution of UAA Systems
The efficiency of incorporating unnatural amino acids like this compound is often dependent on the activity and specificity of the engineered aaRS. High-throughput screening and directed evolution techniques are crucial for developing more efficient and versatile aaRS variants. nih.govnih.govkiesslinglab.com These methods typically involve creating large libraries of mutant aaRSs and selecting for those that can efficiently incorporate the desired UAA in response to a reporter gene activation.
Future efforts in this area will likely focus on developing novel screening platforms that allow for the evolution of aaRSs with enhanced substrate specificity, increased catalytic efficiency, and the ability to recognize a broader range of TCO-lysine analogs with different linker lengths or chemical properties. This will be critical for optimizing the genetic incorporation of these valuable chemical handles in a variety of cellular and organismal contexts.
Exploration in Untapped Biological Contexts
While much of the research on this compound has focused on protein labeling, imaging, and drug delivery, its potential applications extend to a wide range of other biological contexts. The ability to introduce a specific and reactive chemical handle into a biological system with high precision opens up new avenues for investigation.
For example, TCO-lysine could be incorporated into nucleic acids to study DNA-protein interactions or to develop novel gene editing tools. It could also be used to modify lipids or carbohydrates to track their metabolism and localization within cells. Furthermore, the use of TCO-lysine in systems biology approaches, to map protein-protein interaction networks or to identify the targets of small molecule drugs, is an area with significant potential. The continued development of new methods and applications for this compound will undoubtedly lead to new discoveries and a deeper understanding of the complexities of living systems.
Plant and Invertebrate Systems for Bioorthogonal Labeling
The application of bioorthogonal chemistry, particularly using reagents like this compound, has predominantly been focused on mammalian systems. However, the extension of these powerful tools to plant and invertebrate biology holds immense potential for advancing our understanding of these organisms.
While direct studies employing this compound in plant and invertebrate systems are currently limited in published literature, the principles of bioorthogonal labeling suggest promising avenues of research. In plants, the genetic incorporation of this compound into specific proteins could enable the real-time tracking of protein localization and dynamics in response to environmental stimuli, such as light, pathogens, or nutrient availability. This could provide unprecedented insights into plant signaling pathways and stress responses.
In invertebrates, which serve as crucial models for developmental biology and neuroscience, this compound could be used to label and track proteins during embryogenesis or to visualize neural circuits with high precision. The fast kinetics of the TCO-tetrazine ligation are particularly advantageous for studying dynamic processes in these organisms.
Challenges and Opportunities in Plant and Invertebrate Systems
| System | Challenges | Opportunities |
| Plants | - Cell wall permeability to labeling reagents- Potential for endogenous reactive species to interfere with the TCO group- Efficient delivery of the unnatural amino acid | - Real-time imaging of protein dynamics in response to environmental cues- Mapping protein-protein interactions in situ- Elucidating plant development and signaling pathways |
| Invertebrates | - Delivery and distribution of labeling reagents throughout the organism- Potential for metabolic degradation of the TCO-lysine- Ensuring biocompatibility in diverse invertebrate models | - High-resolution imaging of developmental processes- Mapping neural circuits and synaptic activity- Studying host-pathogen interactions |
Investigating Complex Cellular Microenvironments
The unique capabilities of this compound extend beyond simple protein labeling to the sophisticated investigation of complex cellular microenvironments. By incorporating this unnatural amino acid into proteins of interest, researchers can attach a wide array of probes to study the local cellular milieu.
For instance, incorporating this compound into a cell surface receptor would allow for the attachment of environmentally sensitive fluorophores. These probes could then report on local changes in pH, ion concentration, or redox state, providing a dynamic map of the pericellular environment. Similarly, labeling intracellular proteins can provide insights into the conditions within specific organelles or subcellular compartments.
Recent studies have highlighted the potential of TCO-lysine derivatives in super-resolution microscopy, enabling the visualization of protein organization and interactions at the nanoscale. This approach can reveal intricate details about the architecture of cellular microenvironments that are not discernible with conventional imaging techniques.
Addressing Limitations and Advancing Methodological Robustness
Despite the power of this compound as a bioorthogonal tool, ongoing research is focused on addressing its limitations and further enhancing its reliability and versatility.
Improving Stereochemical Control in Synthesis and Application
The "(S,E)" designation in this compound refers to the specific stereochemistry of the lysine (B10760008) and the trans-cyclooctene (B1233481) moieties, respectively. Maintaining this stereochemical purity is crucial, as it can significantly impact the reactivity and biological behavior of the molecule.
The synthesis of functionalized trans-cyclooctenes with high stereoselectivity has been a significant area of research. Photochemical methods, often performed in flow reactors, have been developed to isomerize cis-cyclooctenes to their trans-isomers. acs.orgnih.govnih.gov The use of sensitizers and metal complexation has been shown to improve the efficiency and stereocontrol of this process. acs.orgnih.gov
Methods for Stereocontrolled Synthesis of trans-Cyclooctenes
| Method | Description | Advantages | Challenges |
| Photochemical Isomerization | Utilizes light to convert cis-cyclooctenes to trans-cyclooctenes, often in the presence of a photosensitizer. acs.org | Direct conversion of the more stable cis-isomer. | Can lead to byproducts and requires specialized equipment. |
| Metal Complexation-Driven Isomerization | Employs silver ion (Ag+) to selectively complex with the trans-isomer, driving the equilibrium towards its formation. acs.orgnih.gov | High diastereoselectivity and scalability. nih.govudel.edu | Potential for metal contamination in the final product. |
| Stereocontrolled 1,2-Additions | Nucleophilic addition to a trans-cyclooctenone precursor to generate functionalized trans-cyclooctenes with high diastereoselectivity. researchgate.net | Provides access to a diverse range of functionalized TCOs with good stereocontrol. researchgate.net | Requires a multi-step synthesis of the precursor. |
In the context of biological applications, the stereochemistry of the TCO group can influence the rate of the iEDDA reaction and the stability of the resulting conjugate. Therefore, ensuring high stereochemical purity of this compound is paramount for obtaining reproducible and reliable experimental results.
Enhancing Stability and Biocompatibility of Conjugates
One area of focus is the hydrophobicity of the TCO group, which can sometimes lead to non-specific binding and aggregation of labeled proteins. Researchers are exploring the synthesis of more hydrophilic TCO derivatives to mitigate these effects and improve the solubility and biocompatibility of the resulting conjugates. researchgate.net
Furthermore, strategies such as PEGylation (the attachment of polyethylene glycol chains) are being investigated to enhance the stability and reduce the immunogenicity of protein conjugates. While not yet specifically reported for this compound conjugates, this approach has shown success with other bioconjugated proteins.
Strategies for Improving Conjugate Properties
| Strategy | Goal | Approach |
| Increased Hydrophilicity | Reduce non-specific binding and improve solubility. | Synthesis of TCO-lysine derivatives with incorporated polar functional groups. researchgate.net |
| PEGylation | Enhance stability, reduce clearance, and decrease immunogenicity. | Covalent attachment of polyethylene glycol chains to the protein or the labeling probe. |
| Linker Optimization | Modulate the properties of the conjugate. | Varying the length and chemical nature of the linker between the tetrazine and the payload (e.g., a fluorophore or drug). |
Future research will likely focus on the development of novel TCO and tetrazine derivatives with optimized properties for specific biological applications, further expanding the utility of this compound in the study of complex biological systems.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for synthesizing (S,E)-N-TCO-L-lysine, and how can purity and structural integrity be rigorously validated?
- Methodological Answer : Synthesis protocols should include step-by-step reaction monitoring (e.g., thin-layer chromatography, NMR spectroscopy) and purification techniques (e.g., HPLC). Purity validation requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for stereochemical integrity. Quantify yield using gravimetric analysis paired with spectroscopic calibration curves .
Q. How do researchers determine optimal reaction conditions (e.g., pH, temperature) for this compound in bioorthogonal labeling applications?
- Methodological Answer : Systematic optimization involves titration experiments under controlled variables (e.g., buffered solutions at pH 6.5–8.5, 25–37°C). Use kinetic assays (e.g., UV-Vis spectroscopy) to measure reaction rates with tetrazine derivatives. Statistical tools like Design of Experiments (DoE) can identify critical factors while minimizing trial count .
Q. What analytical techniques are most reliable for quantifying conjugation efficiency between this compound and target proteins?
- Methodological Answer : Employ fluorometric assays (if fluorescent tags are used) or Bradford/Lowry assays for protein quantification pre- and post-conjugation. Confirm covalent bonding via SDS-PAGE with Coomassie staining or Western blotting using antibodies specific to the modified lysine residue .
Advanced Research Questions
Q. How can contradictory kinetic data between in vitro and in vivo environments for this compound-mediated reactions be resolved?
- Methodological Answer : Conduct controlled in vitro simulations mimicking intracellular conditions (e.g., redox potential, competing nucleophiles). Use compartmentalized microfluidic devices to isolate variables. Apply error propagation models to quantify uncertainty from environmental factors (e.g., glutathione concentration) and validate findings via replicate studies .
Q. What computational strategies are effective in modeling steric and electronic effects on this compound’s reactivity with tetrazines?
- Methodological Answer : Combine molecular dynamics (MD) simulations to assess steric accessibility with density functional theory (DFT) to evaluate transition-state energetics. Validate models against experimental kinetic data (e.g., second-order rate constants) and adjust force fields to account for solvent effects .
Q. How should researchers design experiments to assess the impact of cellular microenvironment pH on this compound stability and reaction fidelity?
- Methodological Answer : Use pH-sensitive fluorescent probes in live-cell imaging to correlate intracellular pH with reaction efficiency. Parallel in vitro assays under buffered pH gradients (4.5–8.0) can isolate pH-dependent degradation pathways. Statistical analysis (e.g., ANOVA) identifies significant deviations in reaction outcomes .
Data Analysis and Reproducibility
Q. What statistical frameworks are suitable for reconciling variability in this compound reaction yields across independent studies?
- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies, adjusting for covariates (e.g., solvent polarity, reactant concentration). Use mixed-effects models to account for inter-lab variability and report confidence intervals for pooled effect sizes .
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols for publication?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Provide raw spectral data (NMR, MS) in supplementary materials, detail solvent batch sources, and specify instrumentation calibration protocols. Cross-validate results with independent replicators blinded to initial conditions .
Ethical and Methodological Challenges
Q. What strategies balance open-data sharing requirements with intellectual property concerns in this compound research?
- Methodological Answer : Implement tiered data access: publish synthetic routes and characterization data openly, while securing patents for application-specific modifications. Use de-identified datasets for public repositories and adhere to GDPR/IRB guidelines for clinical or human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
